4,5-dichloro-4H-pyridazin-3-one
CAS No.:
Cat. No.: VC16583904
Molecular Formula: C4H2Cl2N2O
Molecular Weight: 164.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2Cl2N2O |
|---|---|
| Molecular Weight | 164.97 g/mol |
| IUPAC Name | 4,5-dichloro-4H-pyridazin-3-one |
| Standard InChI | InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |
| Standard InChI Key | NISWITGPUFFPRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(C(=O)N=N1)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4,5-Dichloro-4H-pyridazin-3-one (CAS 932-22-9) features a pyridazine core—a diazine ring with nitrogen atoms at positions 1 and 2—substituted with chlorine atoms at positions 4 and 5 and a ketone group at position 3 (Figure 1). The 4H designation refers to the tautomeric form where the hydrogen resides at position 4, stabilizing the conjugated system .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4,5-Dichloro-4H-pyridazin-3-one |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 177.98 g/mol |
| CAS Registry Number | 932-22-9 |
| SMILES | ClC1=C(Cl)C(=O)N=NC1 |
The planar structure and electron-withdrawing chlorine atoms contribute to its reactivity, particularly in electrophilic substitution and metal coordination .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves chlorination of pyridazinone precursors. A common route starts with 3(2H)-pyridazinone, which undergoes dichlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions .
Example Procedure:
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Chlorination: 3(2H)-pyridazinone is refluxed with excess POCl₃ at 110°C for 6 hours.
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Quenching: The reaction mixture is poured into ice-water, and the pH is adjusted to neutral with NaHCO₃.
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Isolation: The precipitate is filtered and recrystallized from ethanol to yield pure 4,5-dichloro-4H-pyridazin-3-one .
Optimization Challenges
Achieving regioselective chlorination at positions 4 and 5 requires precise temperature control and stoichiometry. Over-chlorination or ring-opening side reactions may occur if excess reagent is used .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits moderate thermal stability, with a melting point of 215–217°C . Its solubility profile is dominated by polarity:
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High Solubility: Polar aprotic solvents (e.g., DMSO, DMF).
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Low Solubility: Water and non-polar solvents (e.g., hexane, ether).
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 215–217°C |
| LogP (Octanol-Water) | 1.8 (estimated) |
| pKa | 8.2 (enol form) |
The electron-deficient ring system enhances susceptibility to nucleophilic attack, particularly at the carbonyl group .
Biological Activities and Applications
Agricultural Uses
In agrochemistry, chloro-pyridazinones serve as precursors for herbicides and fungicides. The chlorine atoms stabilize the molecule against photodegradation, extending field efficacy .
Comparative Analysis with Related Compounds
Table 3: Comparison with Substituted Pyridazinones
The absence of bulky substituents in 4,5-dichloro-4H-pyridazin-3-one enhances its reactivity but may limit target specificity compared to aryl-substituted analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets like kinases or viral polymerases.
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Derivatization: Introduce functional groups (e.g., sulfonamides) to modulate solubility and potency.
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Eco-Toxicology: Assess long-term environmental impacts and degradation pathways.
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